molecular formula C16H21BrN4 B15103952 N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine

N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine

Cat. No.: B15103952
M. Wt: 349.27 g/mol
InChI Key: JOTRMVIEQFTNFY-UHFFFAOYSA-N
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Description

N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate to form the pyridazine ring. This intermediate is then reacted with N,N-diethylethylenediamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar heterocyclic structure.

    Pyridazinone: A derivative with an oxygen atom in the ring, known for its diverse pharmacological activities.

    4-Bromophenylhydrazine: A precursor in the synthesis of the compound.

Uniqueness

N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine is unique due to the presence of both the pyridazine ring and the diethylethane-1,2-diamine moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H21BrN4

Molecular Weight

349.27 g/mol

IUPAC Name

N-[6-(4-bromophenyl)pyridazin-3-yl]-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C16H21BrN4/c1-3-21(4-2)12-11-18-16-10-9-15(19-20-16)13-5-7-14(17)8-6-13/h5-10H,3-4,11-12H2,1-2H3,(H,18,20)

InChI Key

JOTRMVIEQFTNFY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NN=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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